Flumexadol

概要

説明

フルメキサドールは、開発コード名CERM-1841としても知られており、非オピオイド系鎮痛薬であり、その潜在的な治療用途について研究が行われてきました。 主にセロトニン受容体の作動薬として作用し、特に5-HT1A、5-HT2C受容体、およびより少ない程度では5-HT2A受容体に作用します 。有望な薬理学的プロファイルにもかかわらず、フルメキサドールはこれまで販売されたことはありません。

準備方法

合成経路と反応条件

フルメキサドールの合成には、いくつかの重要なステップが含まれています。

ハロゲン化: プロセスは、2-クロロエチルビニルエーテルを分子状臭素でハロゲン化して1,2-ジブロモ-1-(2-クロロエトキシ)エタンを生成することから始まります。

グリニャール反応: この中間体は、3-ブロモベンゾトリフルオリドとのグリニャール反応を行い、1-[2-ブロモ-1-(2-クロロエトキシ)エチル]-3-(トリフルオロメチル)ベンゼンを生成します。

アミノ化: 生成物を次にベンジルアミンで処理して、4-ベンジル-2-[3-(トリフルオロメチル)フェニル]モルホリンを生成します。

工業生産方法

化学反応の分析

反応の種類

フルメキサドールは、さまざまな化学反応を受ける可能性があり、以下が含まれます。

酸化: 異なる代謝物を形成するために酸化される可能性があります。

還元: 還元反応は、その官能基を改変する可能性があります。

置換: 求核置換反応は、芳香環に新しい置換基を導入する可能性があります。

一般的な試薬と条件

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を使用できます。

還元: 活性炭上のパラジウムを使用した触媒的水素化が一般的です。

置換: 水素化ナトリウムまたはリチウムジイソプロピルアミド(LDA)などの試薬は、置換反応を促進する可能性があります。

主な生成物

これらの反応から生成される主な生成物には、さまざまな代謝物と誘導体が含まれており、フルメキサドールの基本構造を保持していますが、官能基が改変されており、その薬理学的特性が強化または変更されています .

科学研究用途

フルメキサドールは、いくつかの科学研究分野で探索されてきました。

化学: セロトニン受容体作動薬の研究のためのモデル化合物として。

生物学: セロトニン経路と受容体結合への影響を調査しています。

医学: 受容体活性による鎮痛剤と食欲抑制剤としての潜在的な用途。

科学的研究の応用

Pain Management

Flumexadol has been investigated as a non-opioid analgesic alternative. In preclinical studies, it demonstrated efficacy comparable to traditional opioids like morphine and codeine without leading to tolerance or physical dependence .

Case Study: Analgesic Properties

A study indicated that this compound was a more potent analgesic than morphine when administered orally, suggesting its potential use in pain management protocols where opioid use is contraindicated .

Anorectic Potential

Research has also explored this compound's potential as an anorectic agent due to its action on the 5-HT2C receptor. This receptor is implicated in appetite regulation, making this compound a candidate for obesity treatment strategies .

Data Table: Receptor Affinity Comparison

| Receptor Type | Affinity (pK i) | Potential Application |

|---|---|---|

| 5-HT1A | 7.1 | Anxiety disorders |

| 5-HT2C | 7.5 | Appetite suppression |

| 5-HT2A | 6.0 | Psychotic disorders |

Neurological Research

This compound's interaction with serotonin receptors positions it as a valuable tool in neurological research, particularly in understanding the role of serotonin in mood regulation and cognitive functions .

Case Study: Serotonin Pathways

In studies examining serotonin pathways, this compound was used to elucidate the effects of serotonin modulation on various neurological conditions, providing insights into potential therapeutic avenues for depression and anxiety disorders .

Pharmacological Studies

This compound serves as a model compound for studying the pharmacodynamics of serotonin receptor agonists. Its unique properties allow researchers to investigate the broader implications of serotonin modulation on human physiology.

作用機序

フルメキサドールは、主にセロトニン受容体の作動薬作用によって効果を発揮します。 (+)-エナンチオマーのKi値が25nMで、5-HT2C受容体に高い親和性を持ち、5-HT2A受容体に対して40倍の選択性を示しますこの化合物のこれらの受容体との相互作用は、神経伝達物質の放出を調節し、痛覚と食欲に影響を与えます .

類似の化合物との比較

類似の化合物

オキサフロザン: フルメキサドールのプロドラッグであり、フランスでは抗うつ剤および抗不安薬として臨床的に使用されています。

ベフィラドール: 同様の薬理学的特性を持つ別のセロトニン受容体作動薬。

フェンフルラミン: セロトニン受容体の調節による食欲抑制効果で知られています。

フルドレックス: 同様の受容体活性を示す化合物。

フルミネレックス: セロトニン受容体作動性を示す別の関連化合物

独自性

フルメキサドールのユニークなプロファイルは、5-HT2C受容体に対する高い選択性と非オピオイド系鎮痛作用にあります。これは、オピオイド中毒のリスクなしに、新しい疼痛管理療法を開発するための有望な候補となります。

さらに質問がある場合や詳細が必要な場合は、お気軽にお問い合わせください。

類似化合物との比較

Similar Compounds

Oxaflozane: A prodrug of Flumexadol, used clinically in France as an antidepressant and anxiolytic agent.

Befiradol: Another serotonin receptor agonist with similar pharmacological properties.

Fenfluramine: Known for its appetite-suppressing effects through serotonin receptor modulation.

Fludorex: A compound with similar receptor activity.

Fluminorex: Another related compound with serotonin receptor agonism

Uniqueness

This compound’s unique profile lies in its high selectivity for the 5-HT2C receptor and its non-opioid analgesic properties. This makes it a promising candidate for developing new pain management therapies without the risk of opioid addiction.

If you have any more questions or need further details, feel free to ask!

生物活性

Flumexadol, also known by its developmental code name CERM-1841, is a compound that has been investigated primarily for its potential as a non-opioid analgesic. Although it was never marketed, research has elucidated its biological activity, particularly its interaction with serotonin receptors and its analgesic properties. This article compiles findings from various studies, including receptor binding affinities, potential therapeutic applications, and relevant case studies.

This compound is characterized as an agonist of the serotonin receptors, specifically:

- 5-HT1A : pK_i = 7.1

- 5-HT2C : pK_i = 7.5

- 5-HT2A : pK_i = 6.0

The compound exhibits a higher affinity for the 5-HT2C receptor compared to the 5-HT2A receptor, suggesting that it may have selective effects in modulating serotonergic pathways, which are crucial for pain modulation and potentially for appetite regulation as well .

Biological Activity and Pharmacological Effects

This compound's biological activity has been studied in various contexts:

- Analgesic Properties : The compound has shown promise in preclinical models for pain relief without the side effects commonly associated with opioid analgesics. Its mechanism is believed to involve modulation of serotonin pathways, which play a significant role in pain perception .

- Potential Anorectic Effects : Given its action on the 5-HT2C receptor, this compound may also have applications in weight management by reducing appetite. This potential was noted in earlier studies where the (+)-enantiomer displayed significant activity at this receptor .

Data Table: Receptor Binding Affinities

| Receptor Type | Binding Affinity (pK_i) | Selectivity |

|---|---|---|

| 5-HT1A | 7.1 | Moderate |

| 5-HT2A | 6.0 | Low |

| 5-HT2C | 7.5 | High |

Case Studies and Research Findings

A variety of studies have explored this compound's effects:

- Animal Studies : In rodent models, this compound demonstrated significant analgesic effects comparable to traditional analgesics, with a favorable side effect profile. These studies typically involved measuring responses to pain stimuli following administration of this compound .

- Comparative Studies : this compound was compared to other non-opioid analgesics in terms of efficacy and safety. Results indicated that while it provided effective pain relief, it did not exhibit the gastrointestinal side effects associated with NSAIDs or the addictive potential of opioids .

特性

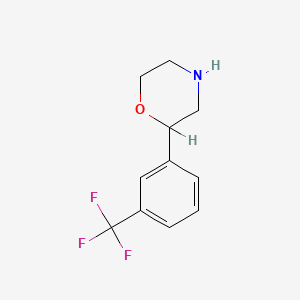

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-2-8(6-9)10-7-15-4-5-16-10/h1-3,6,10,15H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPYCYWPUGKQIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00865570 | |

| Record name | 2-[3-(Trifluoromethyl)phenyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30914-89-7 | |

| Record name | 2-[3-(Trifluoromethyl)phenyl]morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30914-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flumexadol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030914897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[3-(Trifluoromethyl)phenyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[3-(trifluoromethyl)phenyl]morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUMEXADOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9783UEL0F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。